

# (6-Methoxypyridin-3-yl)methanamine dihydrochloride chemical structure

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## Compound of Interest

Compound Name: (6-Methoxypyridin-3-yl)methanamine dihydrochloride

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An In-depth Technical Guide to **(6-Methoxypyridin-3-yl)methanamine Dihydrochloride**: A Cornerstone Building Block for Modern Drug Discovery

## Introduction

**(6-Methoxypyridin-3-yl)methanamine dihydrochloride** is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. While structurally unassuming, its unique combination of a methoxypyridine core and a reactive primary amine handle makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. Its hydrochloride salt form enhances stability and solubility, rendering it highly suitable for a variety of reaction conditions.<sup>[1]</sup> This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors and protein degraders.

## Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research and development. **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** is defined by a 6-methoxypyridine ring substituted at the 3-position with an aminomethyl group, complexed with two equivalents of hydrogen chloride.

The molecular structure consists of a pyridine ring, which imparts specific electronic and conformational properties. The methoxy group at the 6-position and the aminomethyl group at the 3-position are key functional handles that chemists can exploit for further molecular elaboration.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source
IUPAC Name	(6-methoxy-3-pyridinyl)methanamine dihydrochloride	[2]
CAS Number	169045-12-9	[2]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub> O	[3][4]
Molecular Weight	211.09 g/mol	[2][4]
InChI Key	ABXFQJYKCDUNTO-UHFFFAOYSA-N	[2]
SMILES	Cl.Cl.COC1=CC=C(CN)C=N1	[4]
Physical Form	Solid	[2]

| Typical Purity | ≥95% - 97% |[2][5] |

## Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and logical pathway to (6-Methoxypyridin-3-yl)methanamine involves the reduction of a suitable precursor, such as 6-methoxypyridine-3-carbonitrile. This approach is favored for its high efficiency and the ready availability of starting materials. The final dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.

## Protocol: Two-Step Synthesis from 6-Methoxypyridine-3-carbonitrile

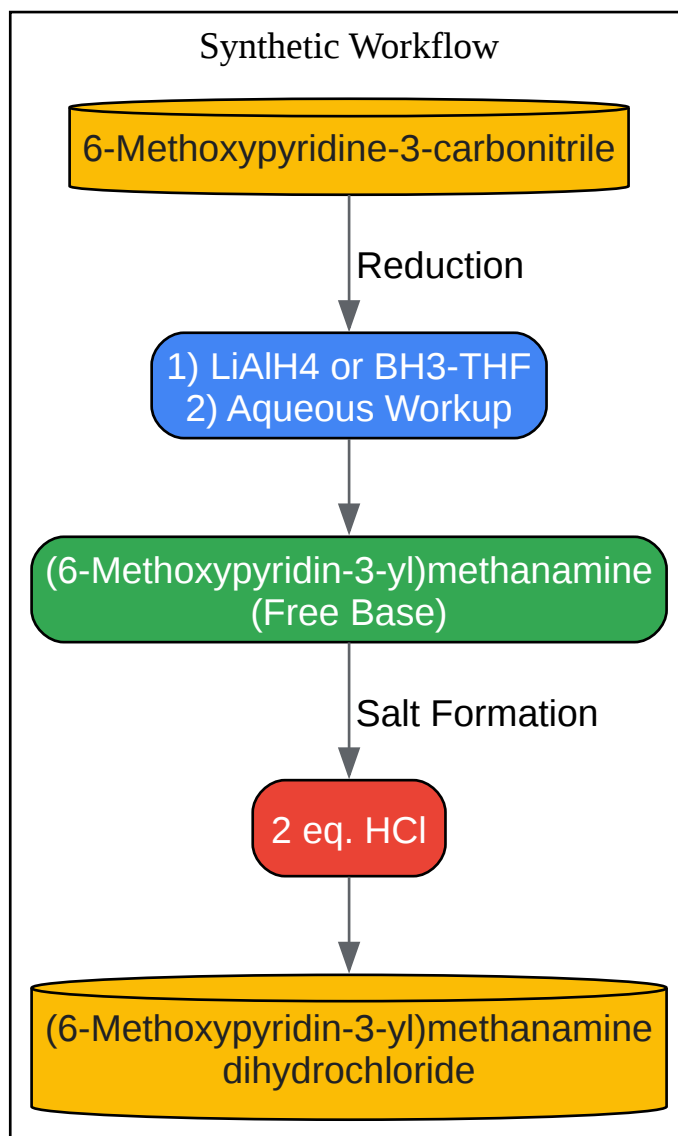
### Step 1: Reduction of 6-Methoxypyridine-3-carbonitrile to (6-Methoxypyridin-3-yl)methanamine (Free Base)

- **Reactor Setup:** A dry, inert atmosphere (Nitrogen or Argon) is established in a suitable reaction vessel equipped with magnetic stirring and a temperature controller.
- **Solvent and Reagent:** Anhydrous tetrahydrofuran (THF) is introduced as the solvent. A reducing agent, such as Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ) or a Borane complex (e.g.,  $\text{BH}_3\cdot\text{THF}$ ), is carefully added. Rationale: These hydride reagents are highly effective for the complete reduction of nitriles to primary amines.
- **Precursor Addition:** 6-Methoxypyridine-3-carbonitrile, dissolved in anhydrous THF, is added dropwise to the reducing agent suspension at a controlled temperature (typically  $0\text{ }^\circ\text{C}$ ) to manage the exothermic reaction.
- **Reaction and Quenching:** The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then carefully quenched by the sequential, slow addition of water and an aqueous sodium hydroxide solution to precipitate the aluminum salts. Rationale: The specific quenching procedure (e.g., Fieser workup) is critical for safety and to generate a granular, easily filterable aluminum salt precipitate, simplifying product isolation.
- **Isolation:** The resulting slurry is filtered, and the solid residue is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (6-Methoxypyridin-3-yl)methanamine free base.

### Step 2: Formation of the Dihydrochloride Salt

- **Dissolution:** The crude free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol.
- **Acidification:** A solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) is added dropwise with stirring.
- **Precipitation and Isolation:** The dihydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution. The solid is collected by vacuum filtration, washed with a

small amount of cold solvent (e.g., diethyl ether), and dried under vacuum to yield **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** as a solid.



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Fig 1. Generalized synthetic workflow for the target compound.

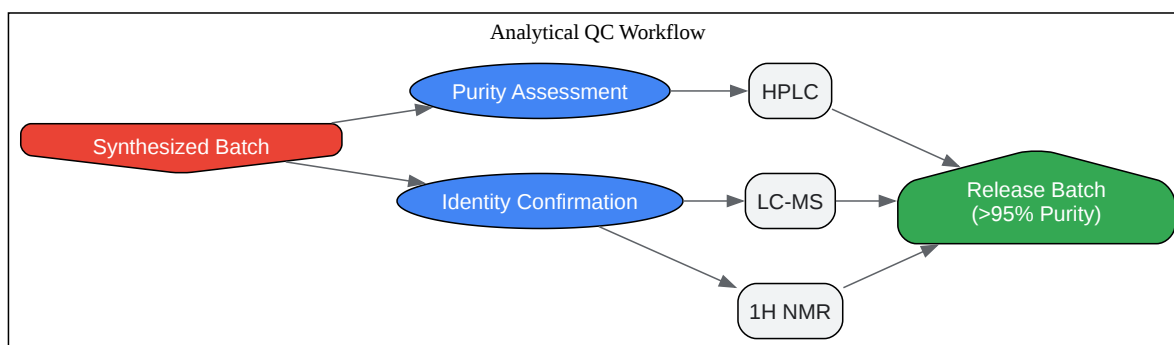
## Analytical Characterization and Quality Control

Confirming the identity, purity, and stability of the synthesized compound is a non-negotiable step. A multi-technique analytical approach ensures a comprehensive characterization.

Table 2: Expected Analytical Signatures

Technique	Expected Results
$^1\text{H}$ NMR	- A singlet for the methoxy ( $-\text{OCH}_3$ ) protons. - Distinct aromatic proton signals corresponding to the pyridine ring. - A signal for the methylene ( $-\text{CH}_2-$ ) protons adjacent to the amine. - A broad signal for the ammonium ( $-\text{NH}_3^+$ ) protons.
Mass Spec (LC-MS)	The mass spectrum should show a prominent ion corresponding to the protonated free base $[\text{M}+\text{H}]^+$ .
HPLC	A single major peak under appropriate chromatographic conditions, indicating high purity (typically >95%).

| FT-IR | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and C-O stretching (methoxy group). |



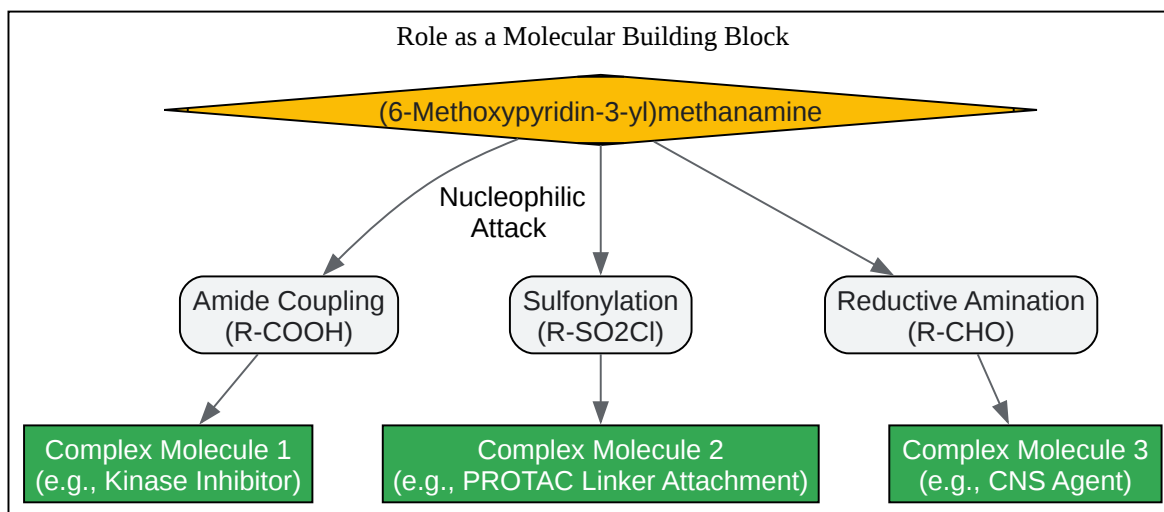
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*Fig 2. Standard analytical workflow for quality control.*

## Applications in Drug Discovery and Development

**(6-Methoxypyridin-3-yl)methanamine dihydrochloride** is not an active pharmaceutical ingredient (API) itself, but rather a crucial starting material or intermediate. Its utility stems from the strategic placement of its functional groups.

- **As a Scaffold for Kinase Inhibitors:** The methoxypyridine core is a common motif in kinase inhibitors. It can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase enzyme's active site. The amine group provides a convenient attachment point for building out other parts of the molecule designed to interact with different regions of the enzyme. A notable example involves the use of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors, which are significant targets in cancer therapy.[6]
- **As a Building Block for Protein Degraders:** The compound is explicitly categorized as a "Protein Degradation Building Block".[5] In technologies like PROTACs (Proteolysis-Targeting Chimeras), the primary amine serves as an ideal chemical handle to link a warhead (which binds to the target protein) to a linker and an E3 ligase-binding moiety.
- **General Medicinal Chemistry:** The reactive amine facilitates a wide range of chemical transformations, including amide bond formation, reductive amination, and sulfonamide synthesis, allowing for the rapid generation of compound libraries for screening.[1]



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Fig 3. Versatility of the primary amine for chemical elaboration.

## Safety, Handling, and Storage

Proper handling of **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.<sup>[2][7]</sup>

Table 3: GHS Hazard Information

Hazard Class	Code	Description	Pictogram
Acute Toxicity, Oral	H302	Harmful if swallowed	GHS07
Skin Irritation	H315	Causes skin irritation	GHS07
Eye Irritation	H319	Causes serious eye irritation	GHS07

| STOT SE 3 | H335 | May cause respiratory irritation | GHS07 |

Source:[2][8]

## Protocol: Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]
- Ventilation: Handle the solid only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[8][9]
- Dispensing: Avoid generating dust when weighing or transferring the material.[9]
- First Aid Measures:
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][10]
  - Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8][10]
  - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[8][10]  
Recommended storage temperatures vary by supplier but often include room temperature or refrigerated conditions.[1][2][4]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[8]

## Conclusion

**(6-Methoxypyridin-3-yl)methanamine dihydrochloride** is a quintessential example of a high-value molecular building block. Its well-defined structure, predictable reactivity, and relevance to high-impact therapeutic areas like oncology solidify its importance in the synthetic chemist's



toolbox. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the rigorous and innovative environment of drug discovery.

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